dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of benzene with methylating agents such as iodomethane in the presence of a catalyst . The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H14N2O6 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
dimethyl 5-(4-amino-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H14N2O6/c1-25-17(23)9-6-10(18(24)26-2)8-11(7-9)20-15(21)12-4-3-5-13(19)14(12)16(20)22/h3-8H,19H2,1-2H3 |
InChI Key |
ZLGUMVNUDPLVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N)C(=O)OC |
Origin of Product |
United States |
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